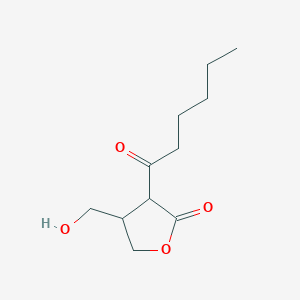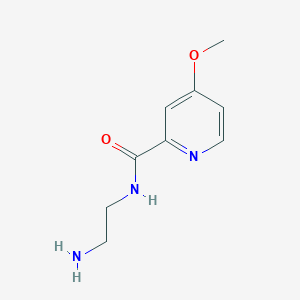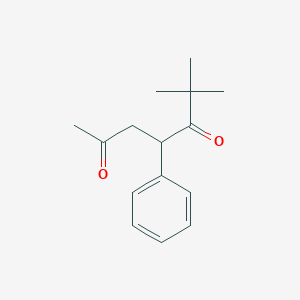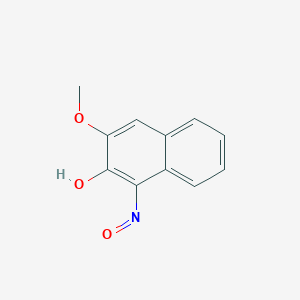
3-Hexanoyl-4-(hydroxymethyl)oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hexanoyl-4-(hydroxymethyl)oxolan-2-one is a chemical compound with a unique structure that includes a hexanoyl group and a hydroxymethyl group attached to an oxolan-2-one ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexanoyl-4-(hydroxymethyl)oxolan-2-one typically involves the reaction of hexanoic acid with 4-(hydroxymethyl)oxolan-2-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hexanoyl-4-(hydroxymethyl)oxolan-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group in the hexanoyl moiety can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the carbonyl group can yield an alcohol .
Applications De Recherche Scientifique
3-Hexanoyl-4-(hydroxymethyl)oxolan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials.
Mécanisme D'action
The mechanism by which 3-Hexanoyl-4-(hydroxymethyl)oxolan-2-one exerts its effects involves interactions with specific molecular targets. For example, the compound may interact with enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(hydroxymethyl)oxolan-2-one: A structurally similar compound with a hydroxymethyl group attached to an oxolan-2-one ring.
3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl: Another similar compound with additional hydroxyl groups.
Uniqueness
3-Hexanoyl-4-(hydroxymethyl)oxolan-2-one is unique due to the presence of the hexanoyl group, which imparts different chemical properties and reactivity compared to its similar compounds. This uniqueness makes it valuable for specific applications where these properties are desired .
Propriétés
Numéro CAS |
109075-63-0 |
|---|---|
Formule moléculaire |
C11H18O4 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
3-hexanoyl-4-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C11H18O4/c1-2-3-4-5-9(13)10-8(6-12)7-15-11(10)14/h8,10,12H,2-7H2,1H3 |
Clé InChI |
WMIMTXZNUBDJGL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)C1C(COC1=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{2-[4-(Dimethoxymethyl)phenoxy]ethyl}-1H-imidazole](/img/structure/B14330424.png)
![[[1,1'-Biphenyl]-2,5-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14330440.png)







![6-({[(1H-Benzimidazol-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14330506.png)
